1-Amino-1H-1,2,4-triazole-3-carboxylic acid
Description
1-Amino-1H-1,2,4-triazole-3-carboxylic acid (CAS: 3641-13-2) is a heterocyclic compound with the molecular formula C₃H₄N₄O₂. It is a crystalline powder with ≥98% purity, widely utilized in medicinal chemistry and drug development due to its versatile triazole backbone and functional groups (carboxylic acid and amino) that enable diverse chemical modifications . The triazole core contributes to its stability and ability to engage in hydrogen bonding, making it a valuable scaffold for designing bioactive molecules. Its applications span antimicrobial, anticancer, and enzyme inhibition studies, as evidenced by its role in synthesizing derivatives with enhanced pharmacological profiles .
Properties
IUPAC Name |
1-amino-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-7-1-5-2(6-7)3(8)9/h1H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWJHQADLZHJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
Aminoguanidine hydrochloride reacts with α-ketoglutaric acid under microwave irradiation (100–120°C, 30–60 minutes) to initiate cyclization. The reaction proceeds via imine formation, followed by intramolecular cyclization and dehydration. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | >75% above 110°C |
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Microwave Power | 300–400 W | Accelerates cyclization |
Post-synthesis, the carboxylic acid group is liberated through acidic hydrolysis (6M HCl, reflux, 2 hours). This method yields 68–72% pure product, with impurities arising primarily from incomplete cyclization.
Oxidation of 3-Methyl-1-Amino-1,2,4-Triazole
Oxidation of the methyl group in 3-methyl-1-amino-1,2,4-triazole provides a high-purity route to the carboxylic acid derivative. This approach avoids multi-step protection/deprotection sequences.
Oxidizing Agents and Conditions
Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄) is the most effective oxidant, achieving complete conversion at 60–70°C. Comparative data for oxidizing systems:
| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| KMnO₄/H₂SO₄ | 65°C, 4 hours | 82 | 98.5 |
| CrO₃/AcOH | Reflux, 6 hours | 67 | 95.2 |
| H₂O₂/FeCl₃ | 50°C, 8 hours | 58 | 89.7 |
Critical Note: Excess KMnO₄ must be neutralized post-reaction to prevent over-oxidation to CO₂.
Hydrolysis of 1-Amino-1,2,4-Triazole-3-Carbonitrile
Hydrolysis of the nitrile group offers a scalable pathway, particularly suitable for industrial applications. The reaction proceeds in two stages: partial hydrolysis to the amide intermediate, followed by full conversion to the carboxylic acid.
Acidic vs. Basic Hydrolysis
Comparative hydrolysis conditions:
| Condition | Reagents | Time (hours) | Yield (%) |
|---|---|---|---|
| Acidic | 6M HCl, reflux | 8 | 78 |
| Basic | 40% NaOH, 100°C | 6 | 85 |
| Enzymatic | Nitrilase, pH 7.5 | 24 | 92* |
*Enzymatic hydrolysis, while high-yielding, is limited by substrate specificity and enzyme cost.
Microwave-Assisted One-Pot Synthesis
Modern protocols emphasize efficiency through microwave-assisted one-pot synthesis. A representative procedure involves:
-
Condensation of glyoxylic acid with aminoguanidine hydrochloride.
-
In situ cyclization using Amberlyst-15 as a heterogeneous catalyst.
-
Direct isolation via crystallization.
Optimized Parameters:
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Key industrial adaptations include:
Continuous Flow Reactor Systems
Solvent Recycling Protocols
-
Ethanol recovery: 92% efficiency via fractional distillation.
-
Catalyst (Amberlyst-15) reuse: Up to 15 cycles without significant activity loss.
Analytical Characterization and Quality Control
Post-synthesis characterization ensures structural fidelity and purity:
| Technique | Critical Parameters | Acceptance Criteria |
|---|---|---|
| HPLC | Retention time: 4.2 min | Purity ≥98% |
| FT-IR | ν(C=O): 1690 cm⁻¹ | Match reference |
| X-ray Diffraction | Space group: P2₁/c | R-factor < 5% |
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as acyl chlorides, anhydrides, and alkyl halides are employed under various conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of amino-triazole derivatives.
Substitution: Formation of esters, amides, and other substituted triazoles.
Scientific Research Applications
Medicinal Chemistry
1.1 Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that 1-amino-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal activity against various strains of fungi. For instance:
- Case Study: A study demonstrated that derivatives of triazoles, including this compound, showed enhanced antifungal efficacy compared to standard treatments like fluconazole. The Minimum Inhibitory Concentration (MIC) values for some compounds were reported as low as 0.0156 μg/mL against Candida albicans and other pathogenic fungi .
Table 1: Antifungal Efficacy of Triazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Comparison Drug | MIC (μg/mL) |
|---|---|---|---|---|
| Compound 1 | Candida albicans | 0.0156 | Fluconazole | 0.25 |
| Compound 2 | Aspergillus fumigatus | 0.001 | Voriconazole | 0.125 |
1.2 Anticancer Properties
The anticancer potential of triazoles has also been a focal point of research. Triazole derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation.
- Case Study: A series of diarylurea derivatives bearing a triazole moiety were evaluated for antitumor activity. One compound exhibited an IC50 value of 0.90 μM against HT-29 cancer cells, outperforming standard chemotherapeutic agents .
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference Drug | IC50 (μM) |
|---|---|---|---|---|
| Compound A | HT-29 | 0.90 | Sorafenib | 2.25 |
| Compound B | H460 | 0.85 | Sorafenib | 2.50 |
Agricultural Applications
2.1 Role in Plant Defense
Triazoles are known to enhance plant resistance against pathogens and pests.
- Case Study: Research indicated that applying triazole derivatives can improve the resistance of crops to fungal infections, thereby reducing the need for chemical fungicides and promoting sustainable agriculture practices .
Material Science
3.1 Synthesis of Functional Materials
The unique chemical structure of triazoles allows them to be used in synthesizing novel materials with specific properties.
- Case Study: Triazoles have been incorporated into polymers to create materials with enhanced thermal stability and mechanical strength .
Table 3: Properties of Triazole-Based Materials
| Material Type | Property | Value |
|---|---|---|
| Polymer Composite | Thermal Stability | >300 °C |
| Coating Material | Mechanical Strength | Tensile strength >50 MPa |
Mechanism of Action
The mechanism of action of 1-amino-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Tautomerism : Substituent positions (e.g., 1H vs. 4H) influence tautomeric equilibria, affecting binding to biological targets .
Physicochemical Properties
| Property | This compound | 5-Bromo Derivative | Chlorophenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 128.09 | 191.97 | 238.65 |
| Solubility | High (polar groups) | Moderate | Low (aromatic groups) |
| logP (Predicted) | -1.2 | 0.8 | 2.5 |
Note: The amino and carboxylic acid groups in the target compound enhance aqueous solubility, making it more suitable for pharmaceutical formulations compared to halogenated or aromatic analogues .
Anticancer Activity
- Target Compound Derivatives : Carboxamide derivatives (e.g., 4e, 4m) showed IC₅₀ < 30 µM against A-549 (lung), HCT-116 (colorectal), and PANC-1 (pancreatic) cancer cells, outperforming doxorubicin in some assays .
- Chlorophenyl Analogues: Demonstrated nanomolar affinity for CDK2/cyclin A and CDK4/cyclin D, critical for cell cycle regulation .
Enzyme Inhibition
- COX-2 Selectivity : 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives exhibited anti-inflammatory activity via COX-2 inhibition, attributed to aromatic stacking interactions .
- Carbonic Anhydrase-II: Triazole analogues with sulfonamide groups showed higher inhibitory activity (IC₅₀ ~ 0.8 µM) than the amino-carboxylic acid variant .
Biological Activity
1-Amino-1H-1,2,4-triazole-3-carboxylic acid (also known as 5-amino-1H-1,2,4-triazole-3-carboxylic acid) is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. Various methods have been developed to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions. The compound's structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its triazole moiety, which is known for its role in various pharmacological activities. The following sections summarize key biological activities supported by research findings.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC): The MIC for Bacillus subtilis and Vibrio cholerae was reported to be approximately 59.5 µg/ml .
- Mechanism of Action: The compound exhibits its antimicrobial effects by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Bacillus subtilis | 59.5 |
| Vibrio cholerae | 59.5 |
| Staphylococcus aureus | <50 |
| Escherichia coli | <50 |
Antifungal Activity
The compound has also demonstrated antifungal activity, particularly against strains such as Candida albicans. Research indicates that it inhibits ergosterol biosynthesis, crucial for fungal cell membrane integrity:
- Comparison with Standard Drugs: In comparative studies, the antifungal activity of derivatives of this compound was found to be superior to that of fluconazole .
Anticancer Properties
Recent investigations have identified potential anticancer effects of 1-amino-1H-1,2,4-triazole derivatives. For example:
- Cell Line Studies: Compounds derived from 1-amino-1H-1,2,4-triazole have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer), with IC50 values ranging from 13.67 to 18.62 µM .
Case Studies
Several case studies illustrate the practical applications of 1-amino-1H-1,2,4-triazole derivatives:
-
Case Study on Antibacterial Activity:
- A study showed that a novel derivative exhibited enhanced antibacterial effects compared to traditional antibiotics like amoxicillin.
- The compound was effective against multi-drug-resistant strains.
-
Case Study on Antifungal Treatment:
- In agricultural applications, formulations containing 1-amino-1H-1,2,4-triazole were tested for efficacy in treating crop mycoses.
- Results indicated a significant reduction in fungal infection rates in treated plants compared to untreated controls.
Q & A
Q. What are the common synthetic routes for 1-Amino-1H-1,2,4-triazole-3-carboxylic acid?
The synthesis typically involves multi-step reactions starting from substituted triazole precursors. For example, coupling reactions with chlorophenyl or pyridyl groups under reflux conditions, followed by hydrolysis to yield the carboxylic acid moiety. Key steps include nitrosation of sodium salts in acidic media and purification via automated flash chromatography .
Q. How is the compound purified after synthesis?
Purification methods include:
- Flash chromatography : Used for intermediates like ethyl esters, with silica gel and gradient elution (e.g., hexane/ethyl acetate) .
- Recrystallization : From polar solvents (e.g., methanol/water) to obtain high-purity crystalline products .
Q. What spectroscopic and chromatographic methods validate its structure and purity?
- NMR spectroscopy : H and C NMR confirm substituent positions and carboxylic acid formation .
- Mass spectrometry (MS) : Determines molecular weight (e.g., parent peak at m/z 237 for a chlorophenyl derivative) .
- HPLC : Assesses purity (>98%) using reverse-phase columns and UV detection .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s crystal structure?
The SHELX software suite (e.g., SHELXL for refinement) is widely used. Key steps include:
- Data collection from single crystals at low temperatures.
- Structure solution via direct methods (SHELXS/SHELXD) and refinement against high-resolution data .
- Validation using tools like Coot for electron density maps.
Q. What experimental strategies assess thermal stability and decomposition risks?
- Differential Scanning Calorimetry (DSC) : Identifies exothermic decomposition events (e.g., explosive decomposition at 120–130°C for nitroso derivatives) .
- Friction sensitivity tests : Critical for derivatives like ethyl 5-nitrosaminotriazole-3-carboxylate, which exhibit explosive properties .
Q. How can derivatives be designed to optimize pharmacological activity?
- Esterification : Methyl/ethyl esters improve bioavailability (e.g., 1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid enhances CDK2/cyclin A binding) .
- Schiff base formation : Introduces anti-inflammatory or antibacterial moieties via condensation with aldehydes .
Q. What assays measure protein-binding affinity for drug discovery?
- Fluorescence Polarization (FP) : Quantifies binding to targets like CDK2/cyclin A, with IC values below 30 µM in cancer cell lines .
- Surface Plasmon Resonance (SPR) : Provides kinetic data (K) for structure-activity relationship (SAR) studies .
Q. How do computational methods support triazole-based drug design?
- Molecular docking : Screens derivatives against protein targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with bioactivity .
Q. What safety protocols are critical for handling this compound?
- GHS Hazard Codes : H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) require PPE (gloves, goggles) and fume hoods .
- First Aid : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
